![molecular formula C10H13NNaO5S+ B11727225 Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid is a chemical compound with the molecular formula C10H13NO5SNa. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a sulfonic acid group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid typically involves the reaction of benzyloxycarbonyl chloride with aminoethanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_7\text{H}_7\text{ClO}_2 + \text{C}_2\text{H}7\text{NO}3\text{SNa} \rightarrow \text{C}{10}\text{H}{13}\text{NO}_5\text{SNa} + \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: The compound can be reduced to form aminoethane-1-sulfonic acid derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of aminoethane-1-sulfonic acid derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways The benzyloxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis The sulfonic acid group enhances the compound’s solubility in water, making it suitable for various aqueous reactions
Vergleich Mit ähnlichen Verbindungen
Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid can be compared with other similar compounds such as:
Sodium 2-{[(methoxy)carbonyl]amino}ethane-1-sulfonic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Sodium 2-{[(ethoxy)carbonyl]amino}ethane-1-sulfonic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Sodium 2-{[(propoxy)carbonyl]amino}ethane-1-sulfonic acid: Similar structure but with a propoxy group instead of a benzyloxy group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and solubility properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H13NNaO5S+ |
|---|---|
Molekulargewicht |
282.27 g/mol |
IUPAC-Name |
sodium;2-(phenylmethoxycarbonylamino)ethanesulfonic acid |
InChI |
InChI=1S/C10H13NO5S.Na/c12-10(11-6-7-17(13,14)15)16-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,11,12)(H,13,14,15);/q;+1 |
InChI-Schlüssel |
CHYFYIAMUALNIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


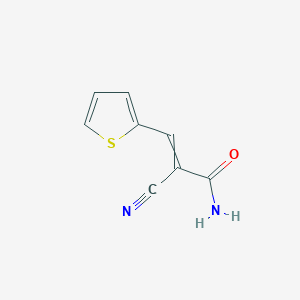
![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)

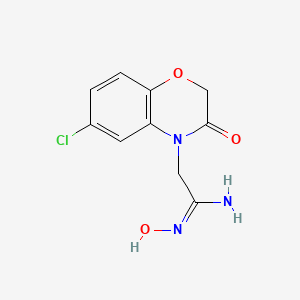
![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
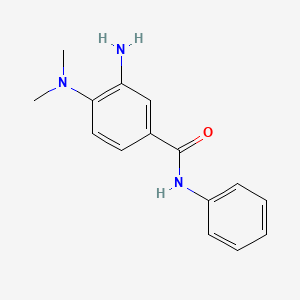
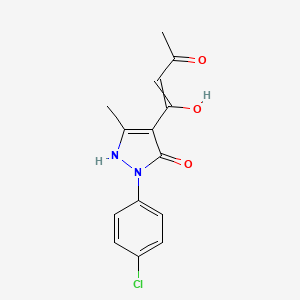

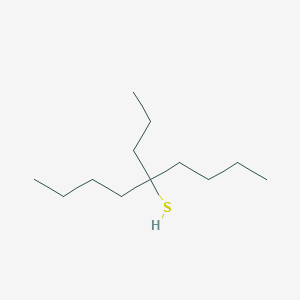
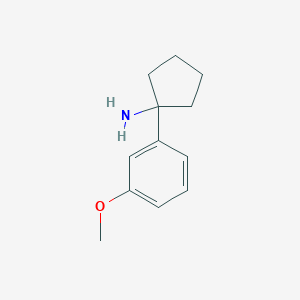
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)
![1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B11727219.png)
![4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)

